N-Butyl-4-(phenazin-2-yl)butan-1-amine
Description
N-Butyl-4-(phenazin-2-yl)butan-1-amine is a synthetic amine derivative featuring a phenazine aromatic system linked to a butan-1-amine backbone via a butyl chain. Phenazine derivatives are known for their redox-active properties and applications in medicinal chemistry and materials science.
Properties
CAS No. |
66597-89-5 |
|---|---|
Molecular Formula |
C20H25N3 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-butyl-4-phenazin-2-ylbutan-1-amine |
InChI |
InChI=1S/C20H25N3/c1-2-3-13-21-14-7-6-8-16-11-12-19-20(15-16)23-18-10-5-4-9-17(18)22-19/h4-5,9-12,15,21H,2-3,6-8,13-14H2,1H3 |
InChI Key |
DFWAMGOAYIYFMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCCCCC1=CC2=NC3=CC=CC=C3N=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-4-(phenazin-2-yl)butan-1-amine typically involves the reaction of phenazine derivatives with butylamine under controlled conditions. One common method involves the use of a coupling reaction where phenazine is reacted with butylamine in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen atmosphere. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Post-reaction, the product is typically purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-4-(phenazin-2-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
N-Butyl-4-(phenazin-2-yl)butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Butyl-4-(phenazin-2-yl)butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
(a) 4-(2,5-Di(thiophen-2-yl)-1H-pyrrol-1-yl)butan-1-amine (TPA)
- Structure : Features a thiophene-pyrrole heterocyclic system instead of phenazine.
- Synthesis : Synthesized via condensation of 1,4-di(2-thienyl)-1,4-butanedione with butane-1,4-diamine in the presence of propionic acid, yielding a yellow solid .
- Key Differences :
- The thiophene-pyrrole system in TPA confers distinct electronic properties compared to phenazine, influencing solubility and redox behavior.
- TPA’s extended π-conjugation may enhance conductivity in materials science applications, whereas phenazine’s planar structure could favor intercalation or binding in biological targets.
(b) 4-(Methylsulfanyl)butan-1-amine (61)
- Structure : A simpler derivative with a methylsulfanyl substituent.
- Synthesis : Derived from 1-bromo-4-N-(phthalimido)butane via reaction with sodium methyl mercaptide, followed by deprotection .
- Key Differences :
- The lack of an aromatic system limits its application in redox-active contexts but enhances nucleophilicity for further functionalization.
- Lower molecular weight (MW = 135.25 g/mol) compared to N-Butyl-4-(phenazin-2-yl)butan-1-amine (estimated MW > 300 g/mol) impacts pharmacokinetics and solubility.
Functional Analogues in Medicinal Chemistry
(a) N-(4-Phenylbutan-2-yl)aniline (3a)
- Structure : Combines a phenyl group with a butan-2-amine chain.
- Synthesis : Prepared via one-pot reaction of 4-phenyl-2-butanamine with bromobenzene, yielding an 80% product .
- NMR data (δ 7.25–6.75 ppm for aromatic protons) contrasts with the phenazine system, which would exhibit downfield shifts due to electron-deficient aromatic rings.
(b) N-(9-(Diethylamino)-5H-benzo[a]phenothiazin-5-ylidene)butan-1-amine (1)
- Structure: Contains a benzo[a]phenothiazine core, a sulfur- and nitrogen-containing heterocycle.
- Synthesis: Prepared via reaction of 4-((4-nitro-3-trifluoromethylphenyl)amino)butanoic acid with N,N-dimethyl-1,4-butanediamine, yielding a dark orange oil .
- Key Differences: The benzo[a]phenothiazine system offers photodynamic activity, whereas phenazine derivatives are more redox-active. Higher lipophilicity (due to trifluoromethyl groups) may enhance membrane permeability compared to this compound.
Comparative Data Table
Research Findings and Implications
- Synthetic Feasibility: The synthesis of this compound likely requires coupling phenazine-2-carboxylic acid derivatives with functionalized butylamines, analogous to methods for TPA and benzo[a]phenothiazine derivatives .
- Material Science : The phenazine core may outperform thiophene-pyrrole systems in charge-transfer applications due to its planar, electron-deficient structure .
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